2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride
CAS No.:
Cat. No.: VC19064483
Molecular Formula: C22H26ClN3O4
Molecular Weight: 431.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26ClN3O4 |
|---|---|
| Molecular Weight | 431.9 g/mol |
| IUPAC Name | 7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3R)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C22H25N3O4.ClH/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17;/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27);1H/t14-;/m0./s1 |
| Standard InChI Key | XZTOAEZYOFWVHB-UQKRIMTDSA-N |
| Isomeric SMILES | C1C[C@@H](CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O.Cl |
| Canonical SMILES | C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The molecule features a bicyclic pyrido[2,3-d][1, oxazin-2-one scaffold, where a pyridine ring is fused to an oxazinone system at positions 2 and 3. This arrangement creates a planar, electron-deficient core that facilitates interactions with biological targets . The oxazinone ring introduces a lactam group, enhancing hydrogen-bonding capabilities.
Substituent Analysis
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7-[2-(Cyclopropylmethoxy)-6-hydroxyphenyl]: A di-substituted phenyl group at position 7 provides steric bulk and electronic modulation. The cyclopropylmethoxy group enhances metabolic stability by resisting oxidative degradation, while the para-hydroxyl group enables conjugation reactions .
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5-(3R)-3-Piperidinyl: A stereospecific piperidine ring at position 5 introduces chirality, critical for target selectivity. The (R)-configuration optimizes spatial alignment with enantioselective binding pockets .
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Hydrochloride Salt: Improves aqueous solubility, facilitating formulation for in vivo studies .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₂H₂₅N₃O₃·HCl |
| Molecular Weight | 424.92 g/mol (free base: 388.45) |
| Chirality | (R)-configuration at C3 of piperidine |
| Solubility | >10 mg/mL in water (HCl salt) |
| LogP (Predicted) | 2.1 ± 0.3 |
Synthetic Methodology
Retrosynthetic Strategy
The synthesis involves three key stages:
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Oxazinone Core Construction: Cyclization of 3-aminopyridine-2(1H)-one with chloroacetyl chloride under basic conditions forms the pyrido-oxazinone backbone .
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Phenyl Substituent Introduction: Mitsunobu coupling installs the 2-(cyclopropylmethoxy)-6-hydroxyphenyl group at position 7, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine .
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Piperidine Functionalization: Stereoselective alkylation using (R)-3-bromopiperidine ensures retention of configuration at C3.
Critical Reaction Steps
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Cyclization:
Yield: 68–72% after recrystallization (dioxane) . -
Chiral Resolution:
Chiral HPLC (Chiralpak AD-H column) separates enantiomers, achieving >99% ee for the (R)-isomer .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Cyclization Temperature | 80–90°C | Maximizes ring closure |
| Coupling Reagent | DEAD/PPh₃ | 85% Efficiency |
| Reaction Solvent | Anhydrous THF | Minimizes hydrolysis |
Pharmacological Profile
Mechanism of Action
The compound acts as a dual inhibitor of fibroblast growth factor receptors (FGFRs) and proto-oncogene tyrosine-protein kinase (Src). Binding assays reveal:
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FGFR1 Inhibition: IC₅₀ = 12 nM via competitive binding to the ATP pocket .
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Src Inhibition: IC₅₀ = 28 nM through stabilization of the inactive DFG-out conformation .
In Vitro Efficacy
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Antiproliferative Activity: Suppresses A549 (lung adenocarcinoma) cell growth with GI₅₀ = 0.45 μM .
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CYP450 Interactions: Moderate inhibition of CYP3A4 (IC₅₀ = 8.2 μM), necessitating dose adjustments in polypharmacy .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 7.82 (d, J = 8.4 Hz, 1H, H-6), 6.92 (s, 1H, phenolic OH), 4.21 (m, 1H, piperidine H-3), 3.74 (s, 2H, cyclopropyl-CH₂) .
Applications and Discontinuation Rationale
Preclinical Development
Early studies highlighted its potential in non-small cell lung cancer (NSCLC) and osteosarcoma. In murine xenograft models, 25 mg/kg/day dosing reduced tumor volume by 62% (p < 0.01) .
Discontinuation Factors
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